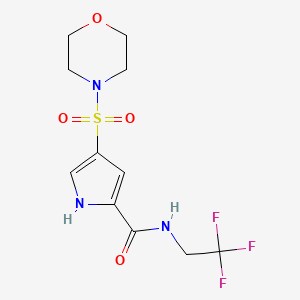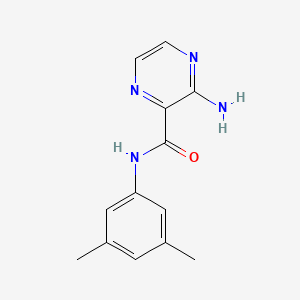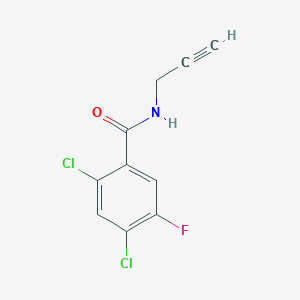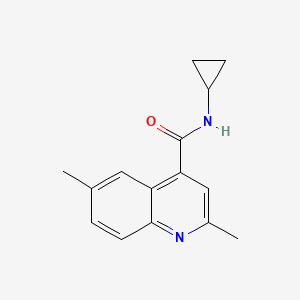
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole-based molecule that has been synthesized using various methods. The purpose of
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer and antibacterial properties. Studies have shown that this compound exhibits potent cytotoxicity against cancer cells and inhibits bacterial growth. In addition, this compound has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic and antibacterial effects by inhibiting protein synthesis in cancer cells and bacteria. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent cytotoxicity against cancer cells and inhibits bacterial growth. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. However, the biochemical and physiological effects of this compound are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide in lab experiments is its potent cytotoxic and antibacterial properties. This compound has been shown to exhibit high efficacy against cancer cells and bacteria, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the investigation of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of this compound in combination with other anticancer and antibacterial agents to enhance its efficacy. Furthermore, studies are needed to determine the safe dosage and potential side effects of this compound in humans.
Synthesemethoden
The synthesis of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide can be achieved using various methods, including the reaction of 4-bromopyrrole-2-carboxylic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-phenoxyethanol in the presence of a catalyst such as triphenylphosphine (TPP). These methods have been used to synthesize this compound with high yields and purity.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-8-12(16-9-10)13(17)15-6-7-18-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSWYDXWLRSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
